molecular formula C12H8Br2F3NO B13096481 3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline

3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline

Cat. No.: B13096481
M. Wt: 399.00 g/mol
InChI Key: DTCMEYWPMDPRQX-UHFFFAOYSA-N
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Description

3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoroethylating agents under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups enhance its binding affinity to biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .

Properties

Molecular Formula

C12H8Br2F3NO

Molecular Weight

399.00 g/mol

IUPAC Name

3,8-dibromo-5-methoxy-6-(2,2,2-trifluoroethyl)quinoline

InChI

InChI=1S/C12H8Br2F3NO/c1-19-11-6(4-12(15,16)17)2-9(14)10-8(11)3-7(13)5-18-10/h2-3,5H,4H2,1H3

InChI Key

DTCMEYWPMDPRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1CC(F)(F)F)Br)Br

Origin of Product

United States

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